molecular formula C18H15NO3S2 B2682428 (5Z)-5-{[2-(benzyloxy)-3-methoxyphenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 1287651-60-8

(5Z)-5-{[2-(benzyloxy)-3-methoxyphenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2682428
CAS No.: 1287651-60-8
M. Wt: 357.44
InChI Key: VECYDIQLHSUOKJ-GDNBJRDFSA-N
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Description

The compound (5Z)-5-{[2-(benzyloxy)-3-methoxyphenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative. Thiazolidinones are a class of heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[2-(benzyloxy)-3-methoxyphenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized via a cyclization reaction involving an aldehyde, an amine, and thioglycolic acid.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidinone core and a benzaldehyde derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Catalysts and solvents may also be recycled to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the thiazolidinone ring.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, (5Z)-5-{[2-(benzyloxy)-3-methoxyphenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one has shown promise as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacteria and cancer cell lines .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals or agrochemicals. Its diverse reactivity makes it a valuable candidate for various applications.

Mechanism of Action

The mechanism of action of (5Z)-5-{[2-(benzyloxy)-3-methoxyphenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves interaction with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds, such as pioglitazone, are known for their antidiabetic properties.

    Thiazolidinones: Other thiazolidinone derivatives have been studied for their antimicrobial and anticancer activities.

Uniqueness

What sets (5Z)-5-{[2-(benzyloxy)-3-methoxyphenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the benzyloxy and methoxy groups enhances its reactivity and potential for further functionalization.

Properties

IUPAC Name

(5Z)-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S2/c1-21-14-9-5-8-13(10-15-17(20)19-18(23)24-15)16(14)22-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,19,20,23)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECYDIQLHSUOKJ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=C\3/C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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